molecular formula C22H23N7O2 B6463188 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one CAS No. 2549023-15-4

2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one

Cat. No.: B6463188
CAS No.: 2549023-15-4
M. Wt: 417.5 g/mol
InChI Key: MMZMGAXLSDMBLO-UHFFFAOYSA-N
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Description

This compound features a benzodiazolyl heterocycle linked via an ethanone bridge to a piperidinyloxy-pyrimidine scaffold substituted with a methylpyrazole moiety. The benzodiazolyl group (a bicyclic aromatic system with two nitrogen atoms) contributes to π-π stacking interactions in biological targets, while the pyrimidinyloxy-piperidine moiety enhances solubility and binding flexibility. The methylpyrazole substituent may modulate steric and electronic properties, influencing target selectivity.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-27-13-17(12-26-27)16-10-23-22(24-11-16)31-18-6-8-28(9-7-18)21(30)14-29-15-25-19-4-2-3-5-20(19)29/h2-5,10-13,15,18H,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZMGAXLSDMBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional analogs of this compound are prevalent in pharmaceutical patents and bioactivity studies. Key comparisons are outlined below:

Structural Features

Compound Core Structure Substituents Key Modifications
Target Compound Benzodiazolyl + Pyrimidinyl-piperidine 1-Methylpyrazole at pyrimidine C5; ethanone linker Unique benzodiazolyl-piperidinyloxy-pyrimidine hybrid
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Benzodioxolyl at C2; piperazine at C7 Benzodioxole (electron-rich) vs. benzodiazole (hydrogen-bonding capability)
{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone Pyrazolo-pyrimidine + piperidine Methanesulfonylphenyl at pyrazolo-pyrimidine; isoxazole at piperidine Sulfonyl group enhances solubility; isoxazole modifies steric bulk
8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido-pyrimidinone Benzodioxolylmethyl-piperidine-ethyl chain at pyrazole Extended alkyl chain increases lipophilicity

Physicochemical and Bioactivity Insights

  • Benzodiazole vs.
  • Pyrimidinyloxy-Piperidine vs. Pyrazolo-Pyrimidine : Pyrimidinyloxy-piperidine scaffolds (target compound) favor conformational flexibility, whereas pyrazolo-pyrimidine cores (e.g., ) rigidify the structure, possibly improving target specificity but reducing solubility.
  • Substituent Effects : Methylpyrazole (target) and isoxazole () substituents both introduce steric hindrance, but methylpyrazole’s lower electronegativity may reduce metabolic oxidation compared to isoxazole .

Bioactivity Profile Correlations

Hierarchical clustering of bioactivity data () indicates that compounds with shared structural motifs (e.g., benzodiazolyl/benzodioxolyl groups, pyrimidine cores) cluster into groups with similar modes of action. For example:

  • Benzodioxolyl-pyrido-pyrimidinones () show activity against kinase targets due to their electron-rich aromatic systems.
  • Pyrazolo-pyrimidine derivatives () with sulfonyl groups exhibit enhanced solubility and protease inhibition.
  • The target compound’s hybrid structure may combine kinase inhibition (via benzodiazolyl) and solubility (via pyrimidinyloxy-piperidine), though empirical validation is required.

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